5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine
Description
Structural Classification and Nomenclature
This compound belongs to the comprehensive classification of heterocyclic organic compounds, specifically falling under the subcategories of both five-membered and six-membered nitrogen-containing heterocycles. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the pyrazole ring serves as the parent structure, with the pyridin-2-ylmethoxy substituent at position 5 and the amine group at position 3. The compound can be further classified as a primary amine due to the presence of the amino group directly attached to the pyrazole ring, and as an ether due to the methoxy linkage connecting the two heterocyclic systems.
The structural classification extends to include its categorization as a heteroaryl ether, where the ether oxygen connects two distinct aromatic heterocyclic systems. This classification is particularly significant as it places the compound within a specific subset of molecules known for their unique electronic properties and potential biological activities. The compound also falls under the broader category of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The presence of both pyrazole and pyridine moieties classifies this compound as a biheterocyclic system, a designation that carries important implications for its chemical reactivity and potential biological interactions.
| Classification Category | Specific Designation | Structural Basis |
|---|---|---|
| Primary Classification | Heterocyclic Organic Compound | Contains nitrogen atoms in ring structures |
| Secondary Classification | Biheterocyclic System | Two distinct heterocyclic rings present |
| Functional Group Classification | Primary Amine | Amino group attached to aromatic ring |
| Linkage Classification | Heteroaryl Ether | Ether linkage between aromatic heterocycles |
| Ring System Classification | Pyrazole Derivative | Pyrazole as parent ring system |
Positioning in Heterocyclic Chemistry
Within the broader landscape of heterocyclic chemistry, this compound occupies a significant position as an exemplar of modern molecular design strategies. Heterocyclic compounds represent the largest and most diverse class of organic molecules, with nitrogen-containing heterocycles being particularly prevalent in pharmaceutical and agrochemical applications. The compound's structure demonstrates the fundamental principles of heterocyclic chemistry, where the incorporation of heteroatoms into cyclic frameworks creates unique electronic environments that profoundly influence molecular properties. The pyrazole component contributes amphoteric characteristics, functioning as both acid and base due to the presence of different nitrogen atoms with distinct electronic properties.
The positioning of this compound within heterocyclic chemistry is further defined by its representation of the azole family, specifically the pyrazole subfamily characterized by the presence of two adjacent nitrogen atoms in a five-membered ring. This structural feature imparts distinctive chemical properties, including enhanced stability toward oxidation and unique coordination capabilities. The pyridine component adds another dimension to the compound's heterocyclic character, contributing basic properties through its pyridine-like nitrogen atom and aromatic stability through its benzene-like electronic structure. The combination of these two distinct heterocyclic systems creates a molecular framework that exhibits the beneficial properties of both components while potentially minimizing individual limitations.
The compound's molecular weight of 190.20 grams per mole positions it within the optimal range for pharmaceutical applications, adhering to established guidelines for drug-like properties. The calculated boiling point of 467.3 degrees Celsius indicates substantial intermolecular forces, likely resulting from hydrogen bonding capabilities of both the amine and pyridine functionalities. These physical properties place the compound in a favorable position within the spectrum of heterocyclic molecules, combining sufficient molecular complexity for biological activity with manageable synthetic accessibility and handling characteristics.
Historical Context of Pyrazole-Pyridine Hybrid Compounds
The historical development of pyrazole-pyridine hybrid compounds reflects the evolution of medicinal chemistry from single-target approaches to more sophisticated multi-target strategies. The concept of molecular hybridization in pharmaceutical chemistry gained prominence in the late twentieth century as researchers recognized the limitations of traditional single-pharmacophore drug design. The development of pyrazole derivatives traces back to Ludwig Knorr's pioneering work in 1883, when he first coined the term pyrazole and established the fundamental synthetic methodologies for this important class of heterocycles. The subsequent discovery of naturally occurring pyrazole compounds, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, validated the biological relevance of this heterocyclic framework.
The integration of pyridine and pyrazole frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition that hybrid molecules could exhibit enhanced biological activities compared to their individual components. Pyrazolo-pyridine derivatives have demonstrated significant therapeutic potential, showing antimalarial, antiviral, anti-leishmanial, anti-tubercular, anti-leukemic, antifungal, anxiolytic, and osteogenic activities. This broad spectrum of biological activities has established pyrazole-pyridine hybrids as privileged scaffolds in medicinal chemistry, leading to intensive research efforts to develop new synthetic methodologies and explore structure-activity relationships.
The historical context of these hybrid compounds is further enriched by their role in addressing drug resistance challenges. Molecular hybridization has emerged as a promising strategy for minimizing side effects, facilitating access to target organs, and making hybrid molecules resistant to resistance development. The development of this compound and related compounds represents the culmination of decades of research into optimal linking strategies between heterocyclic systems. The methoxy linker employed in this compound has proven particularly effective in maintaining the individual properties of each heterocyclic component while creating new opportunities for intermolecular interactions.
| Historical Period | Key Development | Significance for Hybrid Compounds |
|---|---|---|
| 1883 | Ludwig Knorr coins term "pyrazole" | Establishes fundamental pyrazole chemistry |
| 1959 | First natural pyrazole isolated | Validates biological relevance of pyrazole framework |
| Late 20th Century | Molecular hybridization concept emerges | Provides theoretical foundation for hybrid design |
| Early 21st Century | Pyrazolo-pyridine derivatives show broad biological activity | Establishes these hybrids as privileged scaffolds |
| Recent Years | Development of specific linking strategies | Enables rational design of compounds like this compound |
Properties
IUPAC Name |
3-(pyridin-2-ylmethoxy)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-5-9(13-12-8)14-6-7-3-1-2-4-11-7/h1-5H,6H2,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRKAWISFIBMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NNC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound features a pyrazole ring substituted with a pyridine moiety, which enhances its biological activity. The presence of the methoxy group is believed to play a crucial role in modulating its interaction with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds are known to exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its anticancer activity as it disrupts mitotic processes in cancer cells .
-
Case Studies :
- A study demonstrated that pyrazole derivatives exhibited IC50 values ranging from 0.08 to 12.07 µM against different cancer cell lines, indicating potent anticancer properties .
- Another investigation reported that certain pyrazole derivatives induced apoptosis in A549 lung cancer cells with IC50 values as low as 0.28 µM .
Anti-inflammatory Activity
Pyrazole-containing compounds are also recognized for their anti-inflammatory effects:
- Mechanism : They act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The selectivity for COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic use .
- Research Findings : In vitro studies have shown that some pyrazole derivatives can significantly reduce pro-inflammatory cytokine release, such as TNF-alpha, in response to lipopolysaccharide (LPS) stimulation .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity | IC50 (µM) | Target |
|---|---|---|
| Anticancer (A549) | 0.28 | Lung cancer |
| Anti-inflammatory | 0.781 | COX-2 |
| Tubulin polymerization | - | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with its biological targets:
- Binding Affinity : The compound exhibits strong binding affinity to the colchicine site on tubulin, which is crucial for its anticancer activity .
- Docking Simulations : Simulations suggest that the methoxy and pyridine groups interact favorably within the hydrophobic pocket of the target proteins, enhancing biological efficacy .
Scientific Research Applications
Biological Activities
The compound exhibits several noteworthy biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess significant antimicrobial properties. For instance, compounds similar to 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Research indicates that modifications in the pyrazole structure can enhance antibacterial efficacy .
- Anticancer Properties : Pyrazole derivatives have been investigated for their anticancer potential. Studies demonstrate that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with varying degrees of effectiveness. The mechanism often involves the induction of apoptosis in cancer cells .
Applications in Drug Development
The compound has been explored for its potential as a lead compound in drug development:
- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Similar pyrazole compounds have been utilized as NSAIDs due to their ability to inhibit cyclooxygenase enzymes, thus reducing inflammation and pain .
- Neurological Disorders : There is emerging evidence that pyrazole derivatives may serve as neuroprotective agents, with potential applications in treating conditions such as epilepsy and neurodegenerative diseases .
- Insecticides : Some pyrazole derivatives exhibit insecticidal activity by acting on GABA-A receptors in pests, leading to hyperexcitation and eventual paralysis. This application is particularly relevant in agricultural settings .
Case Study 1: Antimicrobial Activity
A study synthesized a series of pyrazole derivatives, including this compound, and tested them against multiple bacterial strains. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity, with some compounds achieving MIC values lower than standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of cell proliferation compared to normal fibroblast cells, suggesting a favorable therapeutic index .
Data Tables
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-am | E. coli | 10 µg/mL |
| Anticancer | 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-am | HepG2 | 25 µM |
| Insecticidal | 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-am | Various pests | Effective at low doses |
Comparison with Similar Compounds
Substituent Diversity in Pyrazol-3-amine Derivatives
Key Structural and Functional Differences
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a pyridinylmethoxy group to the pyrazole core, analogous to methods used for 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine , which employs hydrazine hydrate cyclization .
- Compounds like 5-(Difluoromethoxy)-1H-pyrazol-3-amine may require fluorination steps, adding complexity compared to the target’s synthesis .
Dye Chemistry: Azo-pyrazole derivatives (e.g., ) highlight the role of pyrazol-3-amine in dye synthesis, a possible application for the target compound .
Physicochemical Properties
- Solubility : The pyridinylmethoxy group may enhance aqueous solubility compared to hydrophobic substituents like 3,4-dichlorophenyl .
- Thermal Stability : Electron-withdrawing groups (e.g., difluoromethoxy ) could increase thermal stability, whereas electron-donating groups (e.g., methoxymethyl ) might lower decomposition temperatures .
Preparation Methods
Synthesis via Pyrazole Derivative and Pyridine-Based Reagent
According to Vulcanchem (2023), the preparation involves reacting a pyrazole derivative bearing an amino group at the 3-position with a pyridin-2-ylmethoxy reagent. The process can be summarized as:
| Step | Reaction Component | Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazol-3-amine derivative | Typically prepared or commercially available | Provides the pyrazole core with amino functionality |
| 2 | Pyridin-2-ylmethanol or derivative | Reacted under conditions promoting nucleophilic substitution (e.g., base catalysis) | Formation of 5-(Pyridin-2-ylmethoxy) substituent on pyrazole |
This method relies on the nucleophilic substitution of a suitable leaving group on the pyrazole ring by the pyridin-2-ylmethoxy moiety or vice versa.
Alternative Synthetic Routes (Inferred from Related Pyrazole Syntheses)
While direct literature on this exact compound is limited, analogous pyrazole derivatives are synthesized by:
- Condensation of hydrazines with β-dicarbonyl compounds to form the pyrazole ring.
- Subsequent alkylation or etherification at the 5-position with pyridin-2-ylmethanol derivatives.
For example, a pyrazol-3-amine intermediate can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds, followed by selective substitution at the 5-position.
Insights from Patent Literature on Pyrazole Derivatives
Though patents such as WO2015063709A1 focus on pyrazole derivatives with different substituents, they provide useful synthetic concepts:
- Use of protecting groups to control reactivity during multi-step synthesis.
- Cyclization reactions to form the pyrazole ring.
- Use of bases and solvents to optimize yield and purity.
- Avoidance of toxic solvents like pyridine in industrial processes.
These principles can be adapted for the synthesis of 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine by:
- Protecting the amino group during ether formation.
- Employing mild bases (e.g., potassium carbonate) for nucleophilic substitution.
- Using solvents such as toluene or methanol for reaction medium.
A plausible synthetic route is:
Synthesis of 3-amino-1H-pyrazole
Hydrazine reacts with an appropriate β-dicarbonyl compound to form 3-amino-pyrazole.Formation of 5-bromo or 5-chloro-3-amino-pyrazole
Halogenation at the 5-position to introduce a leaving group.Nucleophilic substitution with pyridin-2-ylmethanol
Under basic conditions (e.g., K2CO3), pyridin-2-ylmethanol displaces the halogen to form the 5-(pyridin-2-ylmethoxy) substituent.Data Table: Key Parameters in Preparation
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 3-amino-1H-pyrazole or derivative | Commercially available or synthesized |
| Halogenation agent | N-bromosuccinimide (NBS) or equivalent | For 5-position activation |
| Nucleophile | Pyridin-2-ylmethanol or its alkoxide | Prepared in situ or isolated |
| Base | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Solvent | Methanol, toluene, DMF | Chosen for solubility and reaction efficiency |
| Temperature | Room temperature to reflux (50–110 °C) | Optimized for reaction rate and selectivity |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Ensures high purity for research use |
- The use of mild bases and controlled temperature minimizes side reactions such as over-alkylation or decomposition.
- Protecting groups on the amino function may be employed to prevent unwanted reactions during halogenation or substitution steps.
- Solvent choice impacts yield and purity; polar aprotic solvents enhance nucleophilicity but may complicate purification.
- The reaction progress is typically monitored by HPLC or NMR spectroscopy to ensure complete conversion and minimal impurities.
The preparation of this compound involves strategic construction of the pyrazole core followed by selective introduction of the pyridin-2-ylmethoxy group. The key steps include:
- Formation of 3-amino-pyrazole.
- Activation of the 5-position via halogenation.
- Nucleophilic substitution with pyridin-2-ylmethanol under basic conditions.
This approach is supported by industrial and research protocols that emphasize reaction control, solvent selection, and purification to achieve high-quality intermediates for pharmaceutical applications. While direct detailed protocols are limited in open literature, adapting methods from related pyrazole syntheses and patent disclosures provides a robust framework for preparation.
Q & A
Basic: What are the common synthetic routes for 5-(Pyridin-2-ylmethoxy)-1H-pyrazol-3-amine, and how are intermediates characterized?
Answer:
The synthesis typically involves condensation reactions. For example, pyrazole derivatives can be synthesized by reacting hydrazines with propenones or carbonyl-containing intermediates in glacial acetic acid or ethanol under reflux . Key intermediates are characterized using IR (to confirm NH/OH stretches), (to verify substitution patterns and integration ratios), and mass spectrometry (for molecular weight validation). For instance, intermediates like 5-(4-chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine were confirmed via spectral data matching . Advanced intermediates may require single-crystal X-ray diffraction for unambiguous structural assignment .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3278–3448 cm) .
- : Resolves proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm and NH signals as broad singlets) .
- : Confirms carbon framework, including pyrazole ring carbons and substituents .
- Mass Spectrometry : Validates molecular weight (e.g., HRMS-ESI for precise mass determination) .
- X-ray Diffraction : Provides definitive crystallographic data for complex structures .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict reactivity sites, such as nucleophilic pyrazole-NH or electrophilic pyridylmethoxy groups. Comparative studies between DFT-predicted and experimental UV-Vis/IR spectra validate computational models .
Advanced: What strategies resolve discrepancies in synthetic yields when using different catalysts for pyrazole ring formation?
Answer:
Optimize reaction conditions by:
- Catalyst Screening : Compare POCl (for cyclization ) vs. CuBr/CsCO (for cross-coupling ).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SNAr reactions .
- Temperature Control : Higher temperatures (60–120°C) improve kinetics but may degrade heat-sensitive intermediates .
- By-product Analysis : Use HPLC or TLC to identify impurities and adjust stoichiometry .
Basic: What safety precautions are necessary when handling reactive intermediates in pyrazole-3-amine synthesis?
Answer:
- Ventilation : Use fume hoods for volatile reagents (e.g., POCl, hydrazine hydrate) .
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with corrosive agents .
- Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .
Advanced: How to analyze complex splitting patterns in 1H NMR^1 \text{H NMR}1H NMR spectra of substituted pyrazol-3-amine derivatives?
Answer:
- Coupling Constants : Use 2D COSY to resolve vicinal coupling (e.g., for aromatic protons) .
- DEPT-135 : Differentiates CH, CH, and CH groups in crowded spectra .
- Solvent Suppression : Deuterated DMSO or CDCl minimizes solvent interference for NH signals .
Advanced: What methodologies assess the purity and stability of this compound under varying storage conditions?
Answer:
- HPLC : Monitor degradation products using C18 columns and UV detection (λ = 254 nm) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via LC-MS for decomposition .
- Karl Fischer Titration : Quantify moisture uptake, which may hydrolyze sensitive groups .
Basic: What are the critical steps in recrystallizing and purifying this compound?
Answer:
- Solvent Selection : Use ethanol/water mixtures for high-yield recrystallization .
- Gradient Chromatography : Employ silica gel with ethyl acetate/hexane gradients (0–100%) to separate polar by-products .
- Melting Point Analysis : Confirm purity via sharp melting ranges (e.g., 126–128°C) .
Advanced: How to design a structure-activity relationship (SAR) study for pyrazol-3-amine derivatives?
Answer:
- Substituent Variation : Synthesize analogs with modified pyridylmethoxy or NH groups .
- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), or receptor binding (radioligand displacement) .
- Computational Docking : Use AutoDock or Schrödinger to predict target interactions (e.g., kinase binding pockets) .
Advanced: How to reconcile discrepancies between DFT-predicted and experimental IR vibrational frequencies?
Answer:
- Scale Factors : Apply empirical scaling (0.96–0.98) to DFT frequencies to match experimental values .
- Anharmonic Corrections : Include vibrational anharmonicity in Gaussian calculations for NH stretches .
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to account for solvent effects in experimental IR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
